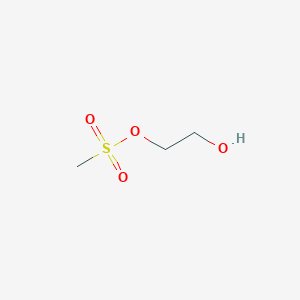

2-Hydroxyethyl methanesulfonate

Description

Properties

IUPAC Name |

2-hydroxyethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKXKIBYHWRLOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

165194-30-9 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(methylsulfonyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165194-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30173357 | |

| Record name | Ethane methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19690-37-0 | |

| Record name | 1,2-Ethanediol, 1-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19690-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019690370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Purification and Isolation Techniques for Research Applications

Following the synthesis, the purification of 2-Hydroxyethyl methanesulfonate (B1217627) is crucial to obtain a product of high purity suitable for research applications. The purification strategy typically involves a combination of extraction, washing, and a final purification step such as recrystallization or chromatography.

The initial workup often involves washing the reaction mixture with an aqueous solution to remove the base hydrochloride salt and any unreacted starting materials. For example, in the synthesis of a related methanesulfonate, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, followed by a saturated sodium chloride solution. orgsyn.org

For non-crystalline products or to remove closely related impurities, column chromatography is a powerful technique. While specific conditions for 2-Hydroxyethyl methanesulfonate are not widely published, methods for similar compounds provide a starting point. For instance, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758), with the ratio adjusted to achieve optimal separation. orgsyn.org

Recrystallization is a preferred method for purifying solid products. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain either soluble or insoluble at all temperatures. For a methanesulfonate derivative, a solvent system of dichloromethane-hexane has been successfully used for recrystallization, yielding a high-purity product. orgsyn.org

Another relevant purification technique, particularly for removing byproducts with similar boiling points, is liquid-liquid extraction based on differential solubility. A patent for the purification of the related compound 2-hydroxyethyl methacrylate (B99206) describes a method where the crude product is dissolved in a mixture of water and an aliphatic hydrocarbon. google.com The desired product, being more soluble in water, is separated from the less polar impurities that dissolve in the hydrocarbon layer. google.com This approach could be adapted for this compound, given its hydrophilic hydroxyl group.

Table 2: Comparison of Purification Techniques for Hydroxyethyl (B10761427) Esters

| Technique | Principle | Typical Solvents/Conditions | Applicability for this compound |

| Aqueous Workup | Removal of water-soluble impurities and salts. | Saturated NaHCO₃, Saturated NaCl. orgsyn.org | Essential first step to remove reaction byproducts. |

| Recrystallization | Purification of solid compounds based on differential solubility. | Dichloromethane-hexane. orgsyn.org | Potentially effective if the compound is a solid at room temperature. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Silica gel with hexane/ethyl acetate or dichloromethane gradients. orgsyn.org | Effective for removing closely related impurities. |

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquids. | Water and aliphatic hydrocarbons. google.com | Potentially useful for removing non-polar byproducts. |

Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are a cornerstone of the reactivity of 2-Hydroxyethyl methanesulfonate (B1217627). These reactions involve an electron-rich nucleophile attacking the electrophilic carbon center, leading to the displacement of the methanesulfonate group.

The methanesulfonate group (mesylate) is an exceptionally effective leaving group in nucleophilic substitution reactions. organic-chemistry.org Its efficacy stems from its stability as an anion once it detaches from the parent molecule. pitt.edu The negative charge on the departing mesylate ion is delocalized through resonance across the three oxygen atoms and the sulfur atom, which greatly stabilizes the anion. libretexts.org

Generally, a good leaving group must be a weak base. libretexts.org The methanesulfonate ion is the conjugate base of methanesulfonic acid, which is a strong acid. This inverse relationship between basicity and leaving group ability means that the methanesulfonate ion is a very weak base and therefore highly stable and unlikely to re-initiate a reverse reaction. libretexts.orglibretexts.org This property makes sulfonate esters like 2-Hydroxyethyl methanesulfonate highly reactive towards nucleophilic attack. pitt.edu The reaction typically follows an SN2 pathway, involving a backside attack by the nucleophile that results in the inversion of stereochemical configuration at the carbon center. organic-chemistry.org

Table 1: Relative Leaving Group Abilities This table illustrates the relative ability of different groups to act as a leaving group in substitution reactions. Note that a higher relative rate (krel) indicates a better leaving group.

| Leaving Group | Common Name | Relative Rate (krel) |

| AcO⁻ | Acetate (B1210297) | 1 x 10⁻¹⁰ |

| Cl⁻ | Chloride | 0.0001 |

| Br⁻ | Bromide | 0.001 |

| I⁻ | Iodide | 0.01 |

| H₃CSO₃⁻ | Mesylate | 1.00 |

| CF₃SO₃⁻ | Triflate | 56,000 |

Data adapted from general organic chemistry principles. pitt.edu

This compound readily reacts with a variety of nucleophiles. The outcome of these reactions is heavily influenced by the nature of the nucleophile and the reaction conditions.

Amines and Thiols: As strong nucleophiles, amines and thiols are highly effective in displacing the methanesulfonate group. The reaction proceeds via an SN2 mechanism, leading to the formation of a new carbon-nitrogen or carbon-sulfur bond, respectively. These reactions are fundamental for synthesizing various derivatives.

Hydroxyl Groups: The reaction with hydroxyl groups (e.g., from water or alcohols) can also occur through nucleophilic substitution to form ethers or diols. However, when using a strong, sterically hindered base, or under conditions that favor it, elimination reactions (E2) can compete with substitution (SN2). nih.gov Under basic conditions with hydroxide (B78521) (OH⁻), the elimination pathway can be favored, though substitution often remains a significant pathway. nih.gov The presence of the compound's own hydroxyl group introduces the possibility of intramolecular cyclization to form 1,4-dioxane (B91453) under basic conditions, although intermolecular reactions typically predominate.

Alkylation Mechanisms

Methanesulfonates are recognized as potent alkylating agents, capable of transferring their alkyl group to nucleophilic substrates. researchgate.netnih.gov This reactivity is a direct consequence of the excellent leaving group ability of the methanesulfonate anion.

In the case of this compound, the "2-hydroxyethyl" group is the alkyl moiety that is transferred. The process occurs when a nucleophile attacks the carbon atom bonded to the oxygen of the sulfonate group. This SN2 reaction results in the formation of a new bond between the nucleophile and the 2-hydroxyethyl group, with the concurrent departure of the stable methanesulfonate anion. organic-chemistry.org A prominent example of this reactivity is the alkylation of biological macromolecules, such as DNA, where nucleophilic sites on guanine (B1146940) and adenine (B156593) bases can be targeted by alkylating agents like methyl methanesulfonate (MMS). nih.gov

When an organic substrate contains multiple nucleophilic centers, the alkylation reaction can exhibit site selectivity. The specific site of alkylation is determined by factors such as the relative nucleophilicity of the different sites and steric hindrance. For instance, in the alkylation of DNA by methanesulfonates, both oxygen and nitrogen atoms can be alkylated, leading to products like O⁶-alkylguanine and N⁷-alkylguanine. researchgate.netnih.gov The preference for one site over another (regioselectivity) can be influenced by the reaction mechanism (SN1 vs. SN2 character) and the specific structure of the methanesulfonate. nih.gov While primary methanesulfonates predominantly react via an SN2 mechanism, factors that increase SN1 character can alter the product distribution. nih.gov

Brønsted Acid-Base Interactions in Protic Ionic Liquid Systems

Protic ionic liquids (PILs) can be formed through a proton transfer reaction from a Brønsted acid to a Brønsted base. nih.govmdpi.com Systems involving methanesulfonic acid and amino alcohols, such as 2-aminoethanol or its derivatives, are prime examples of this phenomenon. nih.govmdpi.com

The synthesis involves the transfer of a proton from the strong methanesulfonic acid to the basic nitrogen atom of the amino alcohol. mdpi.com This acid-base reaction forms an ammonium (B1175870) cation and a methanesulfonate anion, creating a salt that is liquid at or near room temperature. nih.govmdpi.com A key feature of these PILs is the extensive hydrogen-bonding network that forms between the hydroxyl groups of the cation and the oxygen atoms of the anion. researchgate.net

It is important to note that the proton transfer in these systems is often incomplete. nih.gov This results in an equilibrium mixture containing the ionic species (ammonium and sulfonate ions) as well as the neutral parent acid and base molecules. nih.gov The degree of proton transfer, or ionicity, is a critical parameter that influences the physicochemical properties of the PIL, such as its viscosity, thermal stability, and ionic conductivity. researchgate.netnih.gov

Table 2: Properties of Methanesulfonate-Based Protic Ionic Liquids This table summarizes key thermal properties and ionic conductivity for PILs structurally related to this compound, illustrating the characteristics of these systems.

| Protic Ionic Liquid (PIL) | Abbreviation | Melting Point (Tₘ) | Decomposition Temp. (Tₑ) | Ionic Conductivity |

| Diethanolammonium Methanesulfonate | [DEA][MSA] | Liquid at RT | 225 °C | 3.98 mS/cm (at 30 °C) |

| N-methyl-diethanolammonium methanesulfonate | [m-DEA][MSA] | 38.6 °C | 246.7 °C | Not specified |

| 1,2,4-triazolium methanesulfonate | C₂H₄N₃⁺·CH₃SO₃⁻ | ~134 °C | Not specified | Exhibits local minimum at equimolar composition |

Data sourced from references nih.gov, researchgate.net, and mdpi.com.

Reductive Elimination and Oxidative Addition Processes in Organometallic Chemistry

Reductive elimination and its reverse, oxidative addition, are fundamental steps in many catalytic cycles mediated by transition metals. While direct studies on this compound in such processes are not extensively documented, its reactivity can be inferred from the behavior of other alkyl and aryl sulfonates in organometallic catalysis.

Oxidative Addition:

The carbon-oxygen bond of the methanesulfonate ester in this compound can undergo oxidative addition to a low-valent metal center (M), typically a d⁸ or d¹⁰ metal such as palladium(0) or nickel(0). This process involves the cleavage of the C-O bond and the formation of two new bonds between the metal and the resulting fragments. The metal is formally oxidized by two units (e.g., Pd(0) to Pd(II)).

This reaction is a key activation step in many cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are known to proceed via the oxidative addition of aryl or alkyl sulfonates. acs.orgresearchgate.net In the case of this compound, the oxidative addition would lead to a metal-alkoxide-sulfonate complex or a metal-alkyl complex, depending on the bond cleavage pathway. The presence of the hydroxyl group could also influence the reaction, potentially by coordinating to the metal center.

Aryl mesylates, which are structurally related to the ester portion of this compound, have been shown to undergo oxidative addition to palladium(0) complexes, enabling their use in cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination reactions. researchgate.net Similarly, gold(III)-catalyzed functionalization of arenes with primary alcohol methanesulfonate esters has been reported, proceeding through an arylgold(III) intermediate that subsequently reacts with the sulfonate ester. uchicago.edu This suggests that the methanesulfonate moiety is a viable substrate for oxidative addition-type mechanisms with various transition metals.

Reductive Elimination:

Reductive elimination is the final, product-forming step in many catalytic cycles, where two ligands on a metal center are coupled and eliminated from the metal's coordination sphere. The metal's oxidation state is formally reduced by two. For a complex formed from the oxidative addition of this compound, a subsequent reductive elimination step could form a new carbon-carbon or carbon-heteroatom bond.

For example, if an organometallic species derived from this compound were to undergo transmetalation with another organometallic reagent (e.g., an organoboron or organotin compound), the resulting diorgano-metal complex could reductively eliminate the two organic fragments to form a new C-C bond. The efficiency of reductive elimination can be influenced by factors such as the steric bulk of the ligands and the electronic properties of the metal center.

The table below summarizes representative organometallic reactions involving sulfonate esters, which can be considered analogous to the potential reactivity of this compound.

| Reaction Type | Catalyst/Metal | Substrate(s) | Key Mechanistic Step | Product Type | Reference |

| Cross-Coupling | Pd(0) complexes | Aryl mesylates, Boronic acids | Oxidative addition of C-O bond | Biaryls | researchgate.net |

| C-H Functionalization | Au(III)/Ag(I) | Arenes, Primary alcohol methanesulfonates | Reaction of arylgold(III) with sulfonate | Alkylated arenes | uchicago.edu |

| Cyclobutanation | Pd(0) | Aryl mesylates, Strained alkenes | Oxidative addition of C-O and C-H bonds | Benzocyclobutanes | acs.org |

Radical-Mediated Reaction Pathways

The involvement of this compound in radical reactions is plausible, given the known reactivity of related organic compounds under radical-generating conditions. Radical reactions are initiated by the formation of a species with an unpaired electron, which can be generated by various methods, including the use of radical initiators (e.g., peroxides, azo compounds) or through photolysis or radiolysis.

One potential radical pathway for this compound could involve the homolytic cleavage of the C-O bond of the methanesulfonate ester. This would generate a 2-hydroxyethyl radical and a methanesulfonyloxy radical. The latter is known to be unstable and can decompose to a methyl radical and sulfur trioxide. The highly reactive radical intermediates can then participate in a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen abstraction.

Alternatively, the hydroxyl group could be a site for radical generation. For example, hydrogen abstraction from the hydroxyl group or the adjacent carbon atom by a reactive radical species could initiate radical processes.

Studies on the radical-induced oxidation of methanesulfinic acid have shown the formation of methanesulfonyl radicals (CH₃SO₂•). rsc.org This radical is an intermediate in the atmospheric oxidation of dimethyl sulfoxide (B87167) and can undergo various reactions, including addition to oxygen to form the methanesulfonylperoxyl radical. While this study does not directly involve this compound, it provides insight into the potential reactivity of the sulfonyl moiety under radical conditions.

Furthermore, research on the radical copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a compound containing a 2-hydroxyethyl group, has demonstrated the influence of this group on polymerization kinetics. mdpi.com The hydroxyl group can participate in hydrogen bonding, which affects the reactivity of the monomer. This suggests that the hydroxyl group in this compound could also influence the course of radical reactions by interacting with other reactants or the solvent.

The table below outlines potential radical reactions involving functional groups present in this compound, based on studies of related compounds.

| Functional Group | Radical Process | Initiation Method | Potential Intermediates | Potential Products | Reference |

| Methanesulfonate | Homolytic C-O cleavage | Heat, Light | 2-Hydroxyethyl radical, Methanesulfonyloxy radical | Alkanes, Alkenes, Polymers | - |

| Sulfonyl | Formation from related precursors | Radiolysis | Methanesulfonyl radical (CH₃SO₂•) | Methanesulfonic acid | rsc.org |

| Hydroxyethyl (B10761427) | Hydrogen abstraction | Radical initiators | Carbon-centered radicals | Oxidized or coupled products | mdpi.com |

Advanced Derivatization Chemistry and Functionalization

Azide (B81097) Conjugation for Bio-orthogonal Ligation Applications

Bio-orthogonal ligation reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A prominent example of such a reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." The methanesulfonate (B1217627) group of 2-hydroxyethyl methanesulfonate is an excellent leaving group that can be readily displaced by an azide nucleophile to form 2-azidoethanol. This product is a key reagent for introducing an azide group onto other molecules for subsequent bio-orthogonal ligation.

The synthesis of 2-azidoethanol from a sulfonate precursor is a well-established method. For instance, the reaction of a 2-hydroxy-4-methylbenzenesulfonate with sodium azide in a mixture of acetone and water at 60°C for 12 hours yields 2-azidoethanol guidechem.com. A similar synthetic strategy can be applied to this compound. The resulting 2-azidoethanol contains a hydroxyl group that can be further functionalized and an azide group that can participate in click chemistry reactions. This makes it a valuable linker for conjugating biomolecules with reporter molecules, drugs, or other probes.

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| 2-hydroxy-4-methylbenzenesulfonate | Sodium azide | Acetone/Water | 60°C | 12 hours | 2-Azidoethanol | Not specified |

| Monosaccharide ethylene (B1197577) glycol derivative with a sulfonate leaving group | Sodium azide | Ethanol | 70°C (reflux) | Overnight | 2-Azidoethanol derivative | 96% |

| 2-Bromoethanol | Sodium azide | Water | 80°C (reflux) | 20 hours | 2-Azidoethanol | 68% |

Strategies for N-terminal Derivatization of Peptides

Selective modification of the N-terminus of peptides is a crucial technique for studying protein function, developing therapeutic peptides, and enhancing their analytical detection. The introduction of a sulfonic acid group at the N-terminus of a peptide can improve its fragmentation behavior in mass spectrometry, aiding in de novo sequencing dtu.dk.

While direct derivatization of peptide N-termini with this compound is not extensively documented, the reactivity of the methanesulfonate group suggests its potential as an N-terminal modifying agent. The primary amine of the peptide's N-terminus can act as a nucleophile, displacing the methanesulfonate group to form a stable secondary amine linkage. This reaction would attach a 2-hydroxyethyl group to the N-terminus. The hydroxyl group could then be further oxidized to a carboxylic acid or sulfated to introduce a negative charge, thereby altering the peptide's properties for specific applications.

A related strategy involves the use of reagents that introduce a sulfonic acid group. For example, a patented method describes reacting the N-terminus of a peptide with a compound containing a disulfide group, which is subsequently cleaved and oxidized to a sulfonic acid group google.com. Another approach utilizes 4-formyl-benzenesulfonic acid (FBSA) for selective N-terminal derivatization, which significantly improves MS/MS data by increasing the intensity of b- and y-ions dtu.dk. These methods highlight the utility of introducing sulfonate-containing moieties to peptides, a role for which derivatives of this compound could be designed.

| Derivatization Strategy | Reagent | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| N-terminal Sulfonation | 4-formyl-benzenesulfonic acid (FBSA) | N-terminal α-amine | Improved MS/MS fragmentation for de novo sequencing | dtu.dk |

| Introduction of Sulfonic Acid Group | Compound with a disulfide group | N-terminal α-amine | Effective introduction of sulfonic acid groups for mass spectrometry analysis | google.com |

| N-terminal Selective Modification | 2-Ethynylbenzaldehydes | N-terminal α-amine | Production of well-defined bioconjugates | nih.gov |

Functionalization for Enhanced Analytical Detection

The detection and quantification of molecules at low concentrations often require derivatization to introduce a readily detectable functional group, such as a chromophore for UV-Vis spectroscopy or a fluorophore for fluorescence detection. This compound itself lacks strong chromophores or fluorophores, but it can be functionalized for enhanced analytical detection.

One approach is to target the methanesulfonate group. A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been developed for the quantitative analysis of methanesulfonate genotoxic impurities mdpi.com. This method utilizes sodium dibenzyldithiocarbamate as a derivatization reagent, which reacts with the methanesulfonates to form a product with enhanced UV absorbance, thereby increasing the sensitivity of the analysis mdpi.com.

Alternatively, the hydroxyl group of this compound can be functionalized. For example, it can be esterified with a carboxylic acid that contains a fluorescent moiety, such as a naphthyl group. The functionalization of mesoporous silica (B1680970) with a 2-hydroxy-naphthyl moiety has been shown to create a fluorescent chemosensor for metal ions rsc.org. A similar strategy could be employed to attach a fluorescent tag to this compound. Furthermore, the hydroxyl group can be modified to introduce a reactive handle for "click" chemistry, such as an alkyne, which can then be conjugated with an azide-containing fluorophore nih.gov.

| Analyte | Derivatizing Reagent | Detection Method | Key Finding |

|---|---|---|---|

| Methanesulfonate impurities | Sodium dibenzyldithiocarbamate | HPLC-UV | Enhanced sensitivity for the quantitative analysis of methanesulfonates. |

| Aluminum ions | 2-Hydroxy-naphthyl functionalized mesoporous silica | Fluorescence Spectroscopy | Significant enhancement in emission intensity in the presence of Al3+ ions. |

| Azide-modified IL-2 | Dibenzocyclooctyne (DBCO) functionalized nanocapsules | Fluorescence Assay | Demonstrates the use of click chemistry for attaching fluorescently labeled biomolecules. |

Synthesis of Polymerization Monomers and Polymer Chain Modification

In polymer chemistry, this compound can be utilized in two primary ways: as a precursor to a polymerizable monomer or as a reagent for the post-polymerization modification of polymer chains.

To synthesize a polymerizable monomer, the hydroxyl group of this compound can be esterified with acrylic acid or methacrylic acid, or their corresponding acyl chlorides. The resulting monomer, 2-(methanesulfonyloxy)ethyl acrylate or methacrylate (B99206), would contain a polymerizable vinyl group and a reactive methanesulfonate group. This bifunctional monomer could be homopolymerized or copolymerized with other vinyl monomers to introduce reactive pendant methanesulfonate groups into the polymer backbone. These groups can then serve as sites for further chemical modification, such as cross-linking or grafting of other polymer chains. The polymerization of the structurally similar 2-hydroxyethyl methacrylate (HEMA) is widely used to produce hydrogels and other biomaterials mdpi.comcmu.edupolysciences.com.

For polymer chain modification, the methanesulfonate group's character as an excellent leaving group is exploited. Polymers containing nucleophilic functional groups, such as hydroxyl or amine groups, can be reacted with this compound to introduce pendant 2-hydroxyethyl groups. More commonly, polymers with hydroxyl groups, such as poly(vinyl alcohol) or polysaccharides, can be first reacted with methanesulfonyl chloride to introduce methanesulfonate groups onto the polymer backbone. These activated sites can then be readily substituted by a variety of nucleophiles to achieve diverse functionalities. This approach is analogous to the modification of ultra-high-molecular-weight polyethylene (UHMWPE) surfaces through radiation-induced grafting of functional monomers mdpi.com.

| Polymer | Modification Strategy | Functional Monomer/Reagent | Resulting Property/Application |

|---|---|---|---|

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Free radical polymerization | 2-Hydroxyethyl methacrylate (HEMA) | Biocompatible hydrogels for tissue engineering and contact lenses. |

| Various polymers | Copolymerization | 2-Hydroxyethyl acrylate (HEA) | Thermosetting acrylic resins, adhesives, and coatings. |

| Ultra-high-molecular-weight polyethylene (UHMWPE) | Irradiation grafting | Acrylates, Glycidyl methacrylate | Improved interfacial adhesion and functional surfaces. |

Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Hydroxyethyl methanesulfonate (B1217627), offering insights into the proton and carbon environments within the molecule.

While specific experimental ¹H NMR data for 2-Hydroxyethyl methanesulfonate is not widely published, the expected chemical shifts can be inferred from the analysis of closely related structures. For instance, in a study of methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the protons of the N-CH₂CH₂OH fragment were observed as triplets. st-andrews.ac.uk The protons of the CH₂ group adjacent to the hydroxyl group (CH₂OH) typically appear as a triplet at approximately 3.59 ppm, while the protons of the CH₂ group attached to the nitrogen (NCH₂) resonate as a triplet around 2.66 ppm. st-andrews.ac.uk

For this compound, the electron-withdrawing effect of the methanesulfonate group would influence the chemical shifts of the adjacent methylene (B1212753) protons. The expected ¹H NMR spectrum would feature a triplet for the methyl protons of the methanesulfonate group and two triplets for the ethylene (B1197577) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃-SO₃ | ~3.0 | s | - |

| HO-CH₂- | ~3.8 | t | ~5 Hz |

| -CH₂-O-SO₂ | ~4.3 | t | ~5 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Similar to ¹H NMR, experimental ¹³C NMR data for this compound is scarce. However, data from analogous compounds provide a reliable estimation of the expected chemical shifts. In the analysis of methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the carbon of the CH₂OH group was found at 58.8 ppm, and the adjacent NCH₂ carbon was at 55.5 ppm. st-andrews.ac.uk For compounds containing a methanesulfonate group, the methyl carbon typically resonates around 37-38 ppm. A significant downfield shift is expected for the carbon atom directly bonded to the mesylate group due to its strong electron-withdrawing nature. For example, in a derivative where a CH₂OH group was converted to a CH₂-mesylate, the carbon signal shifted significantly downfield. st-andrews.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C H₃-SO₃ | ~37 |

| HO-C H₂- | ~59 |

| -C H₂-O-SO₂ | ~68 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

There is currently no available research detailing the synthesis or NMR analysis of this compound derivatives involving nuclei such as ³¹P or ¹⁹F. Such studies would be necessary to provide data for this section.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

The IR spectrum of a compound containing a hydroxyl group shows a characteristic broad absorption band for the O-H stretch, typically in the region of 3200-3600 cm⁻¹. st-andrews.ac.uk The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. The presence of the methanesulfonate group is confirmed by strong, characteristic absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds, which are typically observed around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.net The C-S stretching vibration is expected around 772 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (alkane) | Stretching | 2850-3000 | Medium to Strong |

| S=O | Asymmetric Stretching | ~1350 | Strong |

| S=O | Symmetric Stretching | ~1175 | Strong |

| C-O | Stretching | 1000-1250 | Strong |

| C-S | Stretching | ~772 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound, often after derivatization. In the analysis of related alkyl methanesulfonates, GC-MS has been successfully employed to identify and quantify these compounds at trace levels. nih.govglobalresearchonline.netrroij.comresearchgate.net

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the lability of the methanesulfonate group, the molecular ion peak may be weak or absent. Common fragmentation pathways would likely involve the loss of the methanesulfonyl group (•SO₂CH₃) or the entire methanesulfonate moiety (CH₃SO₃⁻). Key fragment ions would include those corresponding to the hydroxyethyl (B10761427) cation [HOCH₂CH₂]⁺ and protonated ethylene glycol.

Table 4: Predicted Key Mass-to-Charge (m/z) Ratios in the GC-MS of this compound

| m/z | Proposed Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 125 | [M - CH₃]⁺ |

| 95 | [M - OCH₂CH₂OH]⁺ |

| 79 | [CH₃SO₂]⁺ |

| 45 | [HOCH₂]⁺ |

| 43 | [CH₂CHOH]⁺ |

Note: These are predicted fragmentation patterns and their relative intensities may vary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of this compound and its isomers or related compounds. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry.

In the analysis of compounds like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), which are structurally related to this compound, LC-MS/MS (tandem mass spectrometry) has proven to be highly effective for their determination as potential genotoxic impurities in active pharmaceutical ingredients (APIs). For instance, a sensitive LC-MS/MS method using a Zorbax SB C18 column and electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode was developed for the trace analysis of MMS and EMS in the drug Emtricitabine. nih.govresearchgate.net This method achieved low limits of detection (LOD) and quantification (LOQ), at 0.3 µg/g and 0.4 µg/g respectively for both analytes, demonstrating its suitability for quality control. nih.govresearchgate.net The MRM transitions monitored were m/z 110.9 → 78.8 for MMS and m/z 125.1 → 97.1 for EMS. nih.gov

Furthermore, LC-MS has been instrumental in the characterization of organosulfur compounds in atmospheric aerosols. Hydrophilic interaction liquid chromatography (HILIC) coupled with electrospray ionization high-resolution quadrupole time-of-flight mass spectrometry (HILIC/ESI-HR-QTOFMS) has been used to identify and characterize a wide range of organosulfur compounds, including sulfates, sulfonic acids, and sulfites. acs.org This approach, operating in negative-ion mode, provides accurate mass and tandem mass spectrometry data, which aids in structural elucidation. acs.org In studies of Archean-analog aerosols, this technique identified species such as methyl sulfate (B86663), ethyl sulfate, and methanesulfonic acid. acs.org

The versatility of LC-MS is also highlighted in its application for the simultaneous quantification of multiple analytes. For example, a method was developed for the simultaneous detection of five different 2-hydroxyethyl-DNA adducts using LC-MS/MS with selective reaction monitoring (SRM), achieving detection limits in the femtomole range. nih.gov Similarly, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was established for the simultaneous determination of itraconazole (B105839) and its metabolite, hydroxy itraconazole, in human plasma. nih.gov These examples underscore the capability of LC-MS to handle complex biological matrices and provide highly sensitive and specific measurements.

Controlling for contaminants that can interfere with LC-MS analysis is crucial for obtaining reliable data. merckmillipore.com Common contaminants include polymers that can fragment and produce multiple peaks, as well as compounds from biological matrices like phospholipids (B1166683) that can cause ion suppression. merckmillipore.com

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) for Related Organosulfur Species

High-Resolution Time-of-Flight Aerosol Mass Spectrometry (HR-ToF-AMS) is a critical instrument for the real-time chemical characterization of aerosol particles, including organosulfur compounds. au.dkbodc.ac.uk This technique provides quantitative data on the elemental composition and size distribution of non-refractory submicron aerosol components. au.dkcopernicus.org

HR-ToF-AMS has been extensively used to study organosulfates in secondary organic aerosol (SOA). pnas.orgacs.orgpnas.org Research has shown that in the AMS, organosulfates fragment into distinct organic and sulfate components, with minimal observation of organosulfur fragments. pnas.orgpnas.org The fragmentation pattern of organosulfates is often very similar to that of inorganic sulfate. pnas.orgpnas.org This presents a challenge in distinguishing between organic and inorganic sulfate contributions to the total sulfate signal measured by the AMS. acs.org

To address this, methods have been developed to deconvolve the total sulfate signal into its inorganic and organic fractions. acs.org These methods are based on the subtle differences in the fragmentation patterns and have been applied to both laboratory-generated SOA and ambient aerosol measurements. acs.org For instance, in studies of isoprene (B109036) photooxidation, it was found that the sulfate functionality of organic origin could contribute significantly to the SOA mass. acs.org Field measurements in the Southeastern U.S. indicated that about 4% of the measured sulfate was from organosulfur compounds. acs.org

Despite these challenges, HR-ToF-AMS remains an invaluable tool for atmospheric chemistry research, providing insights into the sources, formation, and fate of organosulfur compounds in the atmosphere. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound and related compounds. The choice of detector is crucial and depends on the analyte's properties and the required sensitivity.

For compounds that lack a strong UV chromophore, such as methanesulfonic acid, alternative detection methods are necessary. Evaporative Light Scattering Detection (ELSD) is a suitable option in such cases. chromforum.org An HPLC method using an Acclaim Trinity P1 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) has been successfully employed for the analysis of methanesulfonate using ELSD. chromforum.org Another approach for analyzing methanesulfonic acid involves a Primesep B mixed-mode column with a mobile phase of water, acetonitrile, and phosphoric acid, also utilizing ELSD for detection. sielc.com

When dealing with potentially genotoxic impurities like methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, derivatization can be employed to enhance detectability. nih.gov A method has been developed where these impurities are derivatized with N,N-diethyldithiocarbamate, allowing for subsequent analysis by HPLC with UV detection at 277 nm. nih.gov This method demonstrated good linearity and low limits of quantitation (0.6 ppm). nih.gov Similarly, another HPLC method for determining these impurities in a new drug for fatty liver disease involved derivatization prior to UV detection. mdpi.com

The choice of HPLC column is also critical for achieving good separation. For the analysis of 2-hydroxyethyl methacrylate (B99206), a related compound, a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid has been used. sielc.com For the separation of various sulfonic acids, including methanesulfonic acid, a negatively-charged, cation-exchange BIST™ A+ column has been utilized. sielc.com

In the context of determining hydroxyl radicals, HPLC has been used to measure methanesulphinic acid, a product of the reaction between dimethyl sulphoxide and hydroxyl radicals. nih.gov The methanesulphinic acid is derivatized before HPLC analysis. nih.gov

The following table summarizes various HPLC methods used for the analysis of methanesulfonate and related compounds:

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

| Methanesulfonate | Acclaim Trinity P1 | Acetonitrile, Ammonium Acetate | ELSD | chromforum.org |

| Methanesulfonic Acid | Primesep B | Water, Acetonitrile, Phosphoric Acid | ELSD, UV | sielc.com |

| Methyl & Ethyl Methanesulfonate | C18 | Acetonitrile, 5 mmol/L Ammonium Acetate | UV (277 nm) after derivatization | nih.gov |

| 2-Hydroxyethyl methacrylate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible | sielc.com |

| Sulfonic Acids | BIST™ A+ | - | - | sielc.com |

| Methanesulphinic Acid | - | - | - | nih.gov |

| Methyl & Ethyl Methanesulfonate | - | - | UV after derivatization | mdpi.com |

Thermal Analysis Techniques (e.g., TGA, DSC for related ionic liquids)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of materials, including ionic liquids (ILs) that may be structurally related to this compound. These techniques provide information on thermal stability, decomposition temperatures, and phase transitions like melting, crystallization, and glass transition. nih.govmdpi.com

In the study of protic ionic liquids (PILs) based on a methanesulfonate anion, DSC and TGA have been used to investigate their thermal behavior. mdpi.com For example, the thermal properties of PILs synthesized from methanesulfonic acid and various amines, such as ethylamine (B1201723) and diethanolamine, were analyzed. mdpi.com The DSC thermogram for ethylammonium (B1618946) methanesulfonate ([EA][MSA]) showed a melting point around 115 °C. mdpi.com The thermal stability of these PILs is a critical factor for their potential application in high-temperature proton-exchange membrane fuel cells. mdpi.com

The thermal properties of imidazolium- and pyridinium-based ionic liquids with sulfonate-based anions have also been explored. nih.gov TGA results indicated that ionic liquids with methylsulfate (B1228091) and methanesulfonate anions generally exhibit lower thermal stabilities compared to those with larger anions like p-toluenesulfonate. nih.gov This is attributed to the nature of the leaving group and the structure of the parent acid. nih.gov DSC analysis revealed various thermal transitions, including glass transitions (Tg), cold crystallization, and melting points for these ionic liquids. For instance, 1-allyl-3-methylimidazolium (B1248449) methanesulfonate showed only a glass transition temperature at -39.87 °C, while 1-allylpyridinium methanesulfonate exhibited a melting point at 76.03 °C, a cold crystallization temperature at 1.75 °C, and a glass transition at -57.19 °C. nih.gov

The thermal behavior of 1,2,4-triazolium methanesulfonate, a protic ionic liquid, was studied, revealing a melting point of approximately 134 °C. rsc.org TGA, along with other analytical techniques, was used to understand its thermal stability and suitability for high-temperature fuel cell applications. rsc.org In another study, the thermal decomposition of 1-butyl-3-methylimidazolium methanesulfonate ([bmim][MS]) was reported to have an onset temperature of 335 °C. mdpi.com DSC analysis of [bmim][MS] showed that it needs to be maintained above 65 °C to prevent crystallization, which is an important consideration for its use in CO2 absorption processes. mdpi.com

The following table presents a summary of thermal properties for some methanesulfonate-based ionic liquids:

| Ionic Liquid | Thermal Transition | Temperature (°C) | Technique | Reference |

| Ethylammonium methanesulfonate ([EA][MSA]) | Melting Point | ~115 | DSC | mdpi.com |

| 1-Allyl-3-methylimidazolium methanesulfonate | Glass Transition (Tg) | -39.87 | DSC | nih.gov |

| 1-Allylpyridinium methanesulfonate | Melting Point | 76.03 | DSC | nih.gov |

| Cold Crystallization | 1.75 | DSC | nih.gov | |

| Glass Transition (Tg) | -57.19 | DSC | nih.gov | |

| 1,2,4-Triazolium methanesulfonate | Melting Point | ~134 | - | rsc.org |

| 1-Butyl-3-methylimidazolium methanesulfonate ([bmim][MS]) | Decomposition Onset | 335 | TGA | mdpi.com |

| Crystallization Avoidance | >65 | DSC | mdpi.com |

These studies demonstrate the importance of thermal analysis in understanding the physical and chemical properties of methanesulfonate-containing ionic liquids, which is crucial for their practical applications.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, which is essential for confirming its identity and assessing its purity. For this compound (C3H8O4S), elemental analysis would be used to verify the mass percentages of carbon, hydrogen, oxygen, and sulfur.

In the context of high-resolution aerosol mass spectrometry (HR-AMS) studies of organosulfates, elemental analysis of the organic aerosol (OA) is a key measurement. pnas.orgpnas.orgnih.gov However, the presence of organosulfates can lead to an underestimation of the true oxygen-to-carbon (O/C), nitrogen-to-carbon (N/C), and sulfur-to-carbon (S/C) ratios of the OA. pnas.orgnih.gov This is because the standard AMS analysis software often categorizes the sulfate and nitrate (B79036) fragments from organosulfates and organonitrates as inorganic. pnas.orgnih.gov

For purity assessment, especially in pharmaceutical applications, highly sensitive methods are required to detect and quantify trace-level impurities. As discussed in the LC-MS and HPLC sections, methods have been developed to determine potential genotoxic impurities like methyl methanesulfonate and ethyl methanesulfonate in active pharmaceutical ingredients. nih.govresearchgate.netnih.gov These methods often have very low limits of detection and quantification, in the parts-per-million (ppm) range. nih.govresearchgate.netnih.gov

For instance, an LC-MS/MS method for determining methyl and ethyl methanesulfonate impurities in Emtricitabine had a limit of quantification of 0.4 µg/g. nih.gov The accuracy of such methods is typically evaluated through recovery studies, with acceptable recoveries often falling within the 80-120% range. nih.gov The precision of the method is assessed by the relative standard deviation (%RSD), which should be low, typically less than 5% or 10% depending on the concentration level. nih.govnih.gov

The purity of synthesized compounds is also confirmed using a combination of analytical techniques. For example, in the synthesis of protic ionic liquids based on methanesulfonate, the structure and purity are confirmed using FTIR and NMR spectroscopy, in addition to thermal analysis. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and energy of 2-Hydroxyethyl methanesulfonate (B1217627). These methods, varying in their level of theory and computational cost, provide fundamental insights into the molecule's behavior.

Ab Initio Methods (e.g., HF, MP2)

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, have been utilized to study methanesulfonate derivatives. The Hartree-Fock (HF) method, a foundational ab initio approach, provides a starting point for understanding the electronic structure of such molecules by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orgresearchgate.net While HF theory systematically neglects electron correlation, it can offer valuable initial geometric parameters and a qualitative picture of the molecular orbitals. researchgate.net

To account for electron correlation, Møller-Plesset perturbation theory, particularly at the second order (MP2), is often employed. For related sulfonate esters, MP2 calculations have been shown to provide reliable molecular geometries and conformational energies. conicet.gov.ar For instance, in studies of similar molecules, MP2 methods have been used to investigate the potential energy surface and identify stable conformers. conicet.gov.ar These calculations are crucial for understanding the interplay of steric and electronic effects that govern the molecule's preferred three-dimensional arrangement.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a popular and effective method for studying a wide range of chemical systems, including sulfonate esters, due to its favorable balance of accuracy and computational efficiency. chemrxiv.orgmdpi.com The B3LYP functional, a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT, is commonly used for geometry optimization and vibrational frequency calculations of organic molecules. researchgate.netnih.gov

Studies on related methanesulfonates have demonstrated that DFT methods, such as B3LYP, can accurately predict molecular structures and vibrational spectra. conicet.gov.arresearchgate.net For instance, in the computational analysis of methyl methanesulfonate, DFT calculations were instrumental in identifying the most stable conformers and assigning experimental vibrational bands. conicet.gov.ar The choice of functional is critical, and various functionals may be employed to assess different properties, such as excited states, where range-separated functionals like CAM-B3LYP might be more appropriate. stackexchange.com

Basis Set Selection and Optimization for Accurate Modeling

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. nih.gov For molecules containing sulfur and oxygen, such as 2-Hydroxyethyl methanesulfonate, it is crucial to select basis sets that can adequately describe the polarization and diffuse nature of the electron density around these atoms.

Pople-style basis sets, such as the 6-31G* and 6-311+G(d,p), are frequently used in DFT calculations of organic molecules. nih.govresearchgate.net The inclusion of polarization functions (e.g., d-functions on heavy atoms, denoted by *) and diffuse functions (denoted by +) is often necessary to obtain accurate geometries, energies, and vibrational frequencies, especially for systems with lone pairs and potential for hydrogen bonding. nih.gov Correlation-consistent basis sets, such as the aug-cc-pVDZ and aug-cc-pVTZ series, developed by Dunning and coworkers, offer a systematic way to approach the complete basis set limit and are often used in high-accuracy calculations, particularly with wave function-based methods like MP2 and CCSD(T). nih.gov The selection of an appropriate basis set is a trade-off between desired accuracy and computational cost, and validation against experimental data, where available, is a key part of the modeling process.

Molecular Structure and Conformation Analysis

The flexibility of the ethyl chain in this compound allows for the existence of multiple conformers, each with a distinct spatial arrangement of atoms. Understanding the relative energies and interconversion barriers of these conformers is essential for a complete picture of the molecule's behavior.

Rotational Barriers and Conformational Preferences

The rotation around the various single bonds in this compound gives rise to different conformers. The key dihedral angles that define the conformation are associated with the C-C and C-O bonds of the hydroxyethyl (B10761427) group and the S-O bond of the methanesulfonate group. Computational studies on analogous molecules, such as ethyl and methyl esters, have provided insights into the rotational barriers and conformational preferences. conicet.gov.arresearchgate.netacs.orgmsu.edunih.govnih.gov

| Rotational Barrier | Value (kcal/mol) | Reference |

|---|---|---|

| CH3O-CHO Barrier | 12-13 | msu.edu |

| s-Z vs. s-E Stability | 4.75 (s-Z more stable) | msu.edu |

Hydrogen Bonding Network Characterization in Complex Systems

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, allowing it to participate in intra- and intermolecular hydrogen bonding. In the presence of protic solvents like water, it can form a complex hydrogen bonding network. youtube.comfrontiersin.org

Computational methods, particularly DFT-based molecular dynamics simulations, are powerful tools for characterizing these hydrogen bonding networks. nih.gov These simulations can provide detailed information on the structure and dynamics of the solvation shell around the molecule. Analysis of radial distribution functions (RDFs) can reveal the average distances and coordination numbers of solvent molecules around the hydroxyl and sulfonate groups. google.com Furthermore, methods like the Atoms in Molecules (AIM) theory can be used to analyze the electron density at the bond critical points of hydrogen bonds, providing a quantitative measure of their strength. researchgate.netnih.gov Studies on similar systems, such as pyruvic acid in water, have shown that the formation of intermolecular hydrogen bonds with water molecules can disrupt intramolecular hydrogen bonds and lead to the formation of stable cage-like structures. frontiersin.org

| Parameter | Typical Value | Significance |

|---|---|---|

| O-H···O Distance | 1.5 - 2.5 Å | Indicates the strength of the hydrogen bond. |

| O-H···O Angle | > 150° | A more linear angle suggests a stronger bond. |

| Electron Density at Bond Critical Point (ρ) | 0.002 - 0.04 a.u. | Higher values indicate stronger hydrogen bonds. |

Reaction Pathway Elucidation and Mechanistic Simulation

Understanding the chemical transformations that this compound may undergo is fundamental to predicting its stability, reactivity, and environmental fate. Computational chemistry allows for the detailed exploration of reaction pathways, which are the step-by-step sequences of elementary reactions by which a chemical change occurs.

A key aspect of studying any chemical reaction is the characterization of its energy landscape. A reaction energy profile plots the potential energy of a system as it progresses from reactants to products. youtube.comkhanacademy.org The peaks on this profile represent transition states (TS), which are high-energy, unstable configurations that molecules must pass through to transform. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. khanacademy.org

For this compound, potential reactions of interest include hydrolysis of the ester bond or nucleophilic substitution at the sulfonate group. Computational methods, such as Density Functional Theory (DFT), can be used to model these processes. By calculating the geometries and energies of the reactants, products, intermediates, and transition states, a complete energy profile can be constructed. For instance, in a study on the formation of the related compound hydroxymethanesulfonate, high-level quantum chemical calculations were used to determine the relative energies of the reactant complex, transition state, and product, revealing the thermodynamics and kinetics of the reaction. researchgate.net A similar approach for this compound would identify the rate-determining step for its decomposition or reaction with other molecules. youtube.com

Table 1: Illustrative Energy Profile Data for a Hypothetical Hydrolysis of this compound

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State 1 | Highest energy point on the reaction path | +25.0 (Hypothetical) |

| Intermediate | A temporary, semi-stable species | +5.0 (Hypothetical) |

| Transition State 2 | Second energy barrier | +15.0 (Hypothetical) |

| Products | Methanesulfonic acid + Ethylene (B1197577) glycol | -10.0 (Hypothetical) |

This table is illustrative and shows the type of data generated from reaction profile calculations. Actual values would require specific quantum chemical computations.

Reactions in solution are significantly influenced by solvent molecules. Microsolvation models are a computational strategy where a small, explicit number of solvent molecules are included in the quantum mechanical calculation along with the solute. This approach bridges the gap between gas-phase calculations and bulk solvent models by capturing specific, short-range interactions like hydrogen bonding.

For this compound, both the hydroxyl and sulfonate groups are capable of forming hydrogen bonds with water molecules. A microsolvation model would place several water molecules around these functional groups to simulate the immediate solvent shell. This explicit treatment is crucial for accurately modeling reaction dynamics, as solvent molecules can stabilize transition states or participate directly in the reaction mechanism, for example, through proton transfer. researchgate.net Ab initio molecular dynamics simulations on the formation of hydroxymethanesulfonate showed that hydrogen bonding networks facilitate proton transfer via the Grotthuss mechanism, significantly impacting the reaction's activation entropy. researchgate.net A similar study on this compound would provide a more realistic picture of its reactivity in aqueous environments.

Electronic Structure and Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu This analysis provides quantitative insight into charge distribution, hybridization, and stabilizing electronic interactions within a molecule. researchgate.net

Applying NBO analysis to this compound would reveal key details about its bonding. It would quantify the polarization of the S=O and S-O bonds, the nature of the oxygen lone pairs, and the charge on each atom. A crucial part of NBO analysis is the examination of "hyperconjugative" interactions, which involve the donation of electron density from a filled (donor) orbital to an empty (acceptor) antibonding orbital. sphinxsai.com These interactions stabilize the molecule. For example, a lone pair on an oxygen atom might donate electron density to an adjacent antibonding σ* orbital, an interaction that can be quantified in terms of stabilization energy. sphinxsai.com In related molecules, NBO analysis has confirmed the presence of strong intermolecular hydrogen bonds and intramolecular charge transfer, which are critical to molecular stability. researchgate.net

Table 2: Plausible Donor-Acceptor NBO Interactions in this compound

| Donor NBO (Filled Orbital) | Acceptor NBO (Empty Orbital) | E(2) (kcal/mol) | Interaction Type |

| LP (O) on hydroxyl | σ* (C-H) | Hypothetical | Hyperconjugation |

| LP (O) on sulfonyl | σ* (S-C) | Hypothetical | Hyperconjugation |

| σ (C-H) | σ* (C-O) | Hypothetical | Hyperconjugation |

| σ (C-C) | σ* (S-O) | Hypothetical | Hyperconjugation |

This table illustrates the type of stabilizing interactions that NBO analysis can identify and quantify with stabilization energy, E(2). LP denotes a lone pair orbital and σ* denotes an antibonding orbital.

Prediction of Spectroscopic Properties (e.g., vibrational frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic properties, such as infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies corresponding to the molecule's normal modes. These predicted spectra are invaluable for interpreting experimental data and assigning specific absorption bands to the motions of functional groups. mdpi.com

For this compound, DFT calculations could predict its vibrational spectrum. This would help identify characteristic frequencies for key functional groups, such as the O-H stretch of the alcohol, the symmetric and asymmetric S=O stretches of the sulfonate group, and the C-O and S-O single bond stretches. Comparing the computed spectrum with an experimental one can confirm the molecule's structure. Studies on similar molecules, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), have shown that computational methods can successfully predict spectroscopic features and even differentiate between different conformers in solution. unifi.itresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | -OH | 3200 - 3600 |

| C-H Stretch | -CH₂- | 2850 - 3000 |

| S=O Asymmetric Stretch | -SO₃- | 1340 - 1360 |

| S=O Symmetric Stretch | -SO₃- | 1150 - 1175 |

| C-O Stretch | -C-O- | 1050 - 1150 |

| S-O Stretch | -S-O- | 750 - 850 |

This table presents typical frequency ranges for the functional groups found in the molecule. Precise values would be obtained from a specific DFT calculation.

Simulation of Molecular Interactions in Solution and Condensed Phases

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, providing a detailed picture of molecular motion and interactions in liquids or other condensed phases. mdpi.comnih.gov In an MD simulation, the forces on each atom are calculated from a force field, and Newton's equations of motion are solved to track the trajectory of every atom over time. nih.gov

An MD simulation of this compound in a solvent like water would provide profound insights into its solvation structure. It could reveal how water molecules arrange around the hydrophilic hydroxyl and sulfonate groups and the more hydrophobic ethyl backbone. nih.gov This includes calculating properties like radial distribution functions, which show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov Such simulations are crucial for understanding solubility, diffusion, and how the molecule interacts with other solutes or interfaces in a complex environment. nih.govsmu.edu

Applications in Organic Synthesis and Catalysis

Reagent in Esterification Reactions

While 2-Hydroxyethyl methanesulfonate (B1217627) is itself an ester of methanesulfonic acid and ethylene (B1197577) glycol, its free hydroxyl group can participate in esterification reactions. In the presence of a carboxylic acid or its derivative (such as an acid chloride or anhydride) and a suitable catalyst, the hydroxyl group of 2-Hydroxyethyl methanesulfonate can be acylated to form a new ester linkage. This reaction would yield a molecule with both a methanesulfonate and a carboxylate ester functionality.

The general principle of Fischer-Speier esterification, which involves the acid-catalyzed reaction between an alcohol and a carboxylic acid, can be applied. The reaction is an equilibrium process, and to favor the formation of the desired ester, the removal of water is typically necessary.

Alternatively, more reactive acylating agents can be used to achieve higher yields under milder conditions. For instance, the reaction of this compound with an acid chloride in the presence of a non-nucleophilic base would lead to the corresponding diester.

Although direct literature examples specifying this compound as the alcohol component in a separate esterification reaction are not prevalent, the fundamental reactivity of its primary alcohol group makes it a viable, albeit specialized, substrate for such transformations. The resulting products, containing both a sulfonate and a carboxylate ester, could serve as interesting bifunctional building blocks for further synthetic elaborations.

Formation of Ethers and Thioethers

The methanesulfonate group in this compound is an excellent leaving group, analogous to halides and tosylates, which facilitates nucleophilic substitution reactions. This property is exploited in the synthesis of ethers and thioethers via the Williamson ether synthesis and its sulfur equivalent. sigmaaldrich.comnih.gov

In this context, this compound acts as an electrophile. An alkoxide or a thiolate, acting as the nucleophile, attacks the carbon atom attached to the methanesulfonate group, displacing it to form a new carbon-oxygen or carbon-sulfur bond, respectively. The hydroxyl group of this compound can be either protected prior to this reaction or can remain free, depending on the desired final product and the reaction conditions.

Table 1: Williamson Synthesis using this compound

| Nucleophile | Product Type | General Reaction |

| Alkoxide (RO⁻) | Ether | RO⁻ + CH₃SO₃CH₂CH₂OH → ROCH₂CH₂OH + CH₃SO₃⁻ |

| Thiolate (RS⁻) | Thioether | RS⁻ + CH₃SO₃CH₂CH₂OH → RSCH₂CH₂OH + CH₃SO₃⁻ |

This method is particularly effective for the formation of ethers and thioethers from primary sulfonates like this compound, as the reaction proceeds via an SN2 mechanism, which is favored for sterically unhindered substrates. sigmaaldrich.commasterorganicchemistry.com The choice of a polar aprotic solvent can further enhance the reaction rate. masterorganicchemistry.com

Role as an Alkylating Agent in Synthetic Pathways

The ability of the methanesulfonate group to act as a good leaving group makes this compound a useful alkylating agent. rsc.orgresearchgate.net Specifically, it can introduce a 2-hydroxyethyl group to a variety of nucleophiles. This process is mechanistically similar to the formation of ethers and thioethers discussed previously but can be generalized to a broader range of nucleophiles.

In a typical alkylation reaction, a nucleophile attacks the carbon atom bearing the methanesulfonate, leading to the displacement of the methanesulfonate anion and the formation of a new bond between the nucleophile and the ethyl fragment. researchgate.net

Common nucleophiles that can be alkylated by this compound include:

Amines (to form amino alcohols)

Carbanions (e.g., from malonic esters or β-ketoesters)

Cyanide (to introduce a cyano group)

The reactivity of this compound as an alkylating agent is comparable to other alkyl sulfonates, such as methyl methanesulfonate, which are known to be potent alkylating agents. rsc.org The presence of the hydroxyl group, however, offers a point for further functionalization in the resulting product.

Precursors for Advanced Organic Building Blocks

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex and advanced organic building blocks. By selectively reacting at either the hydroxyl or the methanesulfonate group, a wide array of functionalized molecules can be prepared.

For instance, the reaction of aqueous sodium 2-hydroxyethanesulfonate (B1228491) with nucleophiles such as amines can lead to the formation of substituted alkanesulfonates. This provides a route to compounds like 2-alkylaminoethanesulfonates, which are precursors to various biological buffers.

Table 2: Synthesis of Substituted Alkanesulfonates

| Reactant | Nucleophile | Product | Application of Product |

| Sodium 2-hydroxyethanesulfonate | Amine | 2-Alkylaminoethanesulfonate | Precursor for biological buffers |

Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the methanesulfonate group remains intact, providing a different set of bifunctional building blocks. Subsequent reaction at the sulfonate position can then be used to introduce other functionalities. This versatility allows for the construction of molecules with tailored properties for applications in medicinal chemistry, materials science, and other areas of organic synthesis.

Catalytic Applications

Protic Ionic Liquids as Solvents and Catalysts in Condensation Reactions

Protic ionic liquids (PILs) formed from the proton transfer reaction between a Brønsted acid and a Brønsted base have gained significant attention as environmentally benign solvents and catalysts. 2-Hydroxyethylammonium methanesulfonate, which can be synthesized from the reaction of ethanolamine (B43304) and methanesulfonic acid, is an example of such a PIL.

These PILs, containing a hydroxyl group, have been investigated for their physicochemical properties and their potential applications in catalysis. The presence of both acidic and basic sites, along with their unique solvent properties like low vapor pressure and high thermal stability, makes them suitable for various chemical transformations.

A study on a series of 2-hydroxyethylammonium sulfonate-based PILs demonstrated their potential in the deoxidation reaction of cyclohexanol. This suggests their utility as catalysts or co-catalysts in condensation reactions where the removal of water is crucial. The hydroxyl group on the cation can potentially participate in the reaction mechanism, for example, by forming hydrogen bonds with substrates and intermediates, thereby influencing the reaction pathway and selectivity.

Role in Advanced Materials Science Research

Synthesis and Characterization of Protic Ionic Liquids (PILs)

Protic ionic liquids (PILs) are a subclass of ionic liquids formed through a proton transfer reaction between a Brønsted acid and a Brønsted base. A series of PILs based on 2-hydroxyethylammonium sulfonates have been synthesized via this proton transfer mechanism. nih.gov The synthesis involves reacting an amine, such as 2-hydroxyethylamine, with an acid like methanesulfonic acid. nih.govresearchgate.net These PILs are then characterized using methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm their structure and purity. nih.gov

A key area of research is understanding the relationship between the molecular structure of these PILs and their bulk physicochemical properties. nih.gov The presence and number of hydroxyethyl (B10761427) groups on the cation have a marked influence on properties like viscosity, density, and electrical conductivity. nih.govresearchgate.net For instance, studies on a series of 2-hydroxyethylammonium sulfonate-based PILs systematically investigate how modifying the cation structure affects thermal behavior, such as melting point (T_m) and decomposition temperature (T_d), which are determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) respectively. nih.gov

The properties of these PILs are crucial for their potential applications. researchgate.netresearchgate.net Viscosity affects mass transfer and flow behavior, density is a fundamental physical property, and electrical conductivity is critical for electrochemical applications. researchgate.netresearchgate.netrsc.org Research aims to establish predictable patterns, which would allow for the design of PILs with tailored properties for specific tasks. nih.gov

Table 1: Examples of 2-Hydroxyethylammonium Sulfonate-Based Protic Ionic Liquids

| Cation | Anion | Compound Name |

| 2-Hydroxyethylammonium | Methanesulfonate (B1217627) | 2-Hydroxyethylammonium methanesulfonate |

| Bis(2-hydroxyethyl)ammonium | Methanesulfonate | Bis(2-hydroxyethyl)ammonium methanesulfonate |

| Tris(2-hydroxyethyl)ammonium | Methanesulfonate | Tris(2-hydroxyethyl)ammonium methanesulfonate |

This table is generated based on compounds described in the research. nih.gov

One of the most promising applications for PILs, including those derived from 2-hydroxyethyl methanesulfonate, is in the processing of biomass. nih.gov Lignocellulosic biomass is a vast renewable resource, but its rigid structure makes it difficult to process. mdpi.com A major challenge is the dissolution of cellulose (B213188), a key component of biomass, which is insoluble in water and most common organic solvents. mdpi.com

Ionic liquids have emerged as effective "green solvents" capable of dissolving cellulose by disrupting the extensive hydrogen-bonding network between the polymer chains. mdpi.com The fluoride (B91410) anion, for example, is a very strong hydrogen bond acceptor that effectively competes with the hydroxyl groups of cellulose. mdpi.com PILs containing functional groups like hydroxyls and sulfonates are being investigated for their potential in biomass pretreatment, which aims to separate cellulose from lignin (B12514952) and hemicellulose, making it more accessible for conversion into biofuels and other valuable chemicals. nih.govmdpi.com The use of related compounds like 2-hydroxyethyl cellulose in creating advanced materials for applications such as battery separators also highlights the utility of the hydroxyethyl functional group in material science. mdpi.com

Functional Monomers for Polymer Science

The design of monomers with specific functional groups is a cornerstone of modern polymer chemistry, enabling the creation of polymers with tailored properties. rsc.orgillinois.edursc.org These "functional monomers" are the building blocks for advanced polymeric materials used in a wide range of applications. rsc.org

Functionalized polymer precursors can be prepared through two primary strategies: the polymerization of functional monomers or the post-polymerization functionalization of a pre-existing polymer chain. rsc.org The first strategy, building polymers from monomers that already contain the desired functionality, is often more direct. rsc.org Monomers containing hydroxyl or sulfonate groups, such as this compound and its analogues, are valuable precursors. The hydroxyl group can improve hydrophilicity and provide a site for further chemical reactions, while the sulfonate group can introduce ionic conductivity or specific binding capabilities.

While direct polymerization of this compound is not widely reported, extensive research exists on the polymerization of its close structural analogues, particularly 2-hydroxyethyl methacrylate (B99206) (HEMA). Studies on HEMA provide significant insight into the polymerization behavior of monomers containing the 2-hydroxyethyl group. nih.govdergipark.org.tr

HEMA is readily polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. dergipark.org.tr This method allows for the synthesis of poly(2-hydroxyethyl methacrylate) (PHEMA) with controlled molecular weights and narrow molecular weight distributions. dergipark.org.tr Research has also explored the free-radical copolymerization of HEMA with other functional monomers to create copolymers with specific properties for biomedical applications, such as drug delivery systems. nih.gov The characterization of these polymers using techniques like FTIR and NMR confirms the incorporation of the monomer units and the final polymer structure. nih.govdergipark.org.tr These studies on HEMA demonstrate the feasibility of incorporating the hydroxyethyl functionality into polymer chains, a key characteristic shared with this compound.

Development of Specialized Reagents for Material Surface Modification